4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one
Description
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(4E)-4-[(4-aminophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H12N2O2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H,17H2/b14-10+ |
InChI Key |
VRNQDHJNYABNSZ-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)N)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hippuric Acid Derivative (Benzoylglycine)
- Reagents: Glycine, benzoyl chloride (or substituted benzoyl chlorides)
- Procedure: Glycine is dissolved in a cold aqueous sodium hydroxide solution (10% NaOH). The benzoyl chloride is added dropwise with vigorous stirring at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.
- Workup: After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the hippuric acid derivative, which is filtered, washed, dried, and recrystallized from suitable solvents such as ethanol or carbon tetrachloride.
- Yield: Typically high, around 75–85% depending on conditions and purity of reagents.
Cyclocondensation with 4-Aminobenzaldehyde
- Reagents: Hippuric acid derivative, 4-aminobenzaldehyde, acetic anhydride or polyphosphoric acid (PPA)
- Procedure: The hippuric acid derivative and 4-aminobenzaldehyde are mixed with acetic anhydride and glacial acetic acid or with polyphosphoric acid as a dehydrating agent. The mixture is refluxed at approximately 80–90 °C for 3–4 hours.
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction, typically with solvent systems such as methanol:ether:n-hexane (1:3:2) or ethyl acetate/n-hexane.
- Isolation: After completion, the reaction mixture is cooled and poured into crushed ice to precipitate the product. The solid is filtered, washed, and recrystallized from ethanol or other suitable solvents.
- Yield: High yields reported, often between 75% and 97%, depending on the exact conditions and purity of starting materials.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Melting Point (°C) | Characterization Techniques |
|---|---|---|---|---|
| Hippuric acid derivative synthesis | Glycine + benzoyl chloride, 0–5 °C, NaOH aq. | 75–85 | ~187 (benzoylglycine) | Melting point, elemental analysis |
| Cyclocondensation | Hippuric acid derivative + 4-aminobenzaldehyde, Ac2O/AcOH, reflux 4 h at 80 °C | 75–97 | ~169–170 | FTIR, ¹H NMR, ¹³C NMR, TLC |
Mechanistic Insights and Reaction Conditions
- The Erlenmeyer–Plöchl reaction mechanism involves initial formation of an amide intermediate from hippuric acid, followed by intramolecular cyclization and dehydration to form the oxazolone ring.
- The presence of acetic anhydride or polyphosphoric acid facilitates dehydration and ring closure.
- The benzylidene substituent is introduced via condensation with the aromatic aldehyde (4-aminobenzaldehyde), forming a double bond conjugated with the oxazolone ring.
- Reaction temperature control (80–90 °C) and reaction time (3–4 hours) are critical for optimal yield and purity.
- The reaction is typically performed under solvent-free or minimal solvent conditions, enhancing environmental and economic efficiency.
Characterization and Purity Assessment
- FTIR Spectroscopy: Characteristic absorption bands include lactone carbonyl (~1650–1790 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), and NH2 group vibrations (~3400 cm⁻¹).
- NMR Spectroscopy: ¹H NMR shows signals for aromatic protons, the benzylidene proton (typically a singlet or doublet around 7–8 ppm), and NH2 protons. ¹³C NMR confirms the carbonyl carbon and aromatic carbons.
- Melting Point: Sharp melting points consistent with literature values confirm purity.
- Chromatography: TLC and column chromatography are used for purity checks and isolation.
Summary Table of Preparation Methods from Literature
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl compound.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include nitro derivatives, reduced benzyl compounds, and various substituted aromatic compounds .
Scientific Research Applications
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Research is ongoing into its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism by which 4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one exerts its effects involves its interaction with various molecular targets. The compound can intercalate with DNA, disrupting its function and leading to cell death. It also interacts with proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
The biological, chemical, and physical properties of 4-(4-aminobenzylidene)-2-phenyloxazol-5(4H)-one are influenced by substituents on the benzylidene group. Below is a detailed comparison with key analogues:
Table 1: Comparative Analysis of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives
Impact of Substituents on Reactivity
- Electron-Withdrawing Groups (e.g., -Br, -Cl): Increase susceptibility to hydrolysis. For example, the bromo derivative hydrolyzes to acrylic acid under acidic conditions , while the chloro analogue remains stable enough for cytotoxicity studies .
- Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Enhance thermal stability and optical properties. The methoxy derivative forms nanobelts with unique emission profiles , and the dimethylamino variant exhibits solvent-dependent spectral shifts .
Biological Activity
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name: this compound
- Molecular Formula: C16H14N2O
- Molecular Weight: 266.30 g/mol
- CAS Number: 18776-75-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells.
- Protein Interaction: It inhibits certain proteins involved in cellular signaling pathways, thereby modulating biological responses such as inflammation and cell proliferation .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity:
- Anti-inflammatory Effects:
- Antioxidant Properties:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Anti-inflammatory | Inhibits COX-2 and reduces cytokine production | , |
| Antioxidant | Reduces oxidative stress | , |
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cells (MCF-7) demonstrated that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, leading to increased cytochrome c release from mitochondria.
Case Study: Anti-inflammatory Effects
In an investigation assessing the anti-inflammatory properties, the compound was tested in carrageenan-induced paw edema models in rats. Results indicated a marked reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reaction: The condensation of 4-aminobenzaldehyde with 2-phenyloxazole-5(4H)-one under acidic conditions.
- Catalysts Used: Common catalysts include p-toluenesulfonic acid to facilitate the reaction process.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-aminobenzylidene)-2-phenyloxazol-5(4H)-one?
Q. What solvent effects influence its optical properties?
Solvatochromic shifts in UV-Vis spectra (e.g., λmax 350–450 nm) correlate with solvent polarity. Polar solvents (e.g., DMSO) induce bathochromic shifts due to stabilization of the excited state . Computational methods (TD-DFT) predict solvent-dependent transitions .
Advanced Research Questions
Q. How can this compound serve as a precursor for enzyme inhibitors?
Derivatives of 4-(arylidene)-2-phenyloxazol-5(4H)-one exhibit inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms.
- Methodology :
-
Synthesize sulfonamide derivatives via condensation with sulfaguanidine or sulfadiazine .
-
Assess inhibition using in vitro enzymatic assays (e.g., Ellman’s method for AChE) .
Data Table :Derivative Target Enzyme Ki (nM) Reference Compound 5 AChE 11.68 ± 1.45 Compound 4 hCA I 19.53 ± 1.23
Q. What mechanisms explain its reactivity in Friedel-Crafts domino reactions?
Oxazolonium perchlorate derivatives undergo sequential Friedel-Crafts alkylation and acylation with arenes (e.g., toluene) under AlCl3 catalysis. The process forms fused indenones or tetralones via electrophilic aromatic substitution . Key steps:
Q. How can computational modeling resolve contradictions in solvatochromic data?
Discrepancies in experimental vs. theoretical λmax values arise from solvent polarity and hydrogen bonding. Address this by:
- Using PCM-TD-DFT models to simulate solvent effects .
- Validating with Kamlet-Taft parameters for solvent-solute interactions .
Q. What strategies improve synthetic yields in complex derivatization?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) .
- Catalysts : Iron(III) phosphate or Cu(I) iodide enhances cyclization efficiency in multi-step reactions .
Methodological Considerations
Q. How to troubleshoot unexpected byproducts in Erlenmeyer-Plöchl reactions?
Common issues include:
- Hydration of intermediates : Use anhydrous solvents (e.g., acetic anhydride) to suppress hydrolysis .
- Z/E isomerization : Monitor via NOESY NMR to confirm configuration .
Q. What techniques validate bioactivity in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
